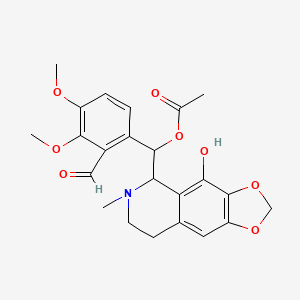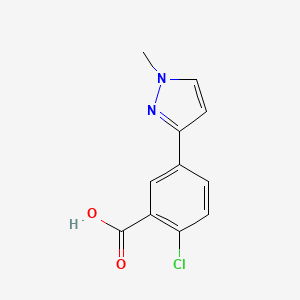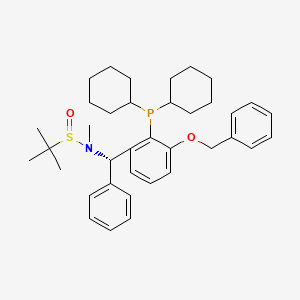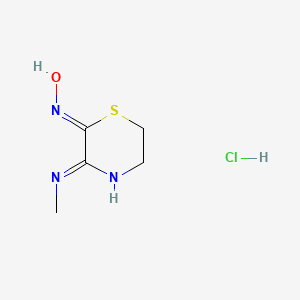![molecular formula C28H28NOPS B15124796 (R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene CAS No. 1217481-62-3](/img/structure/B15124796.png)
(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene is a complex organic compound with the molecular formula C28H28NOPS. It is characterized by its unique structure, which includes a sulfoximine group and a diphenylphosphene moiety.
Preparation Methods
The synthesis of ®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene involves several steps. One common synthetic route includes the reaction of a sulfoximine precursor with a diphenylphosphene reagent under specific conditions. The reaction typically requires a solvent such as methylene chloride and is carried out at controlled temperatures to ensure the desired optical activity and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and consistency.
Chemical Reactions Analysis
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of ®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene involves its interaction with specific molecular targets. The sulfoximine group can form strong interactions with proteins and enzymes, modulating their activity. The diphenylphosphene moiety can participate in coordination chemistry, binding to metal ions and influencing catalytic processes. These interactions are crucial for the compound’s effects in various applications, including its role as a chiral ligand in asymmetric synthesis .
Comparison with Similar Compounds
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene can be compared with other similar compounds, such as:
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphine oxide: This compound has a similar structure but includes a phosphine oxide group instead of a diphenylphosphene moiety.
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphine sulfide:
Properties
CAS No. |
1217481-62-3 |
|---|---|
Molecular Formula |
C28H28NOPS |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
[2-[(2-methylpropyl-oxo-phenyl-λ6-sulfanylidene)amino]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H28NOPS/c1-23(2)22-32(30,26-18-10-5-11-19-26)29-27-20-12-13-21-28(27)31(24-14-6-3-7-15-24)25-16-8-4-9-17-25/h3-21,23H,22H2,1-2H3 |
InChI Key |
OSFUWEWCAFEOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=NC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)


![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)

![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)




![(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B15124781.png)
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
